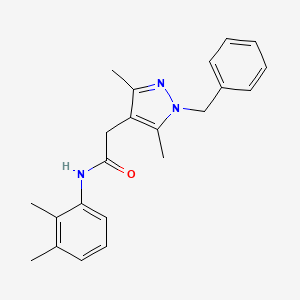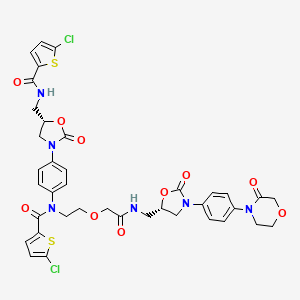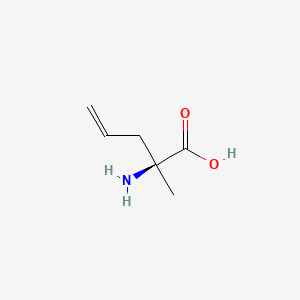
2-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-(2,3-dimethylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-(2,3-dimethylphenyl)acetamide, also known as BDPA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
2-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-(2,3-dimethylphenyl)acetamide exerts its therapeutic effects through its interaction with various molecular targets in the body, including enzymes, receptors, and ion channels. This compound has been shown to inhibit the activity of enzymes such as matrix metalloproteinases and histone deacetylases, which are involved in cancer progression and neurodegeneration. This compound also interacts with receptors such as the sigma-1 receptor, which is involved in pain perception and neuroprotection. Additionally, this compound has been shown to modulate ion channels such as the voltage-gated potassium channel, which plays a role in cardiovascular disease.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in the body. In cancer cells, this compound induces apoptosis and inhibits angiogenesis, leading to the inhibition of cancer growth. In neurodegenerative diseases, this compound has been shown to protect neurons from oxidative stress and reduce inflammation. In cardiovascular disease, this compound has been shown to have vasodilatory effects and reduce blood pressure.
Avantages Et Limitations Des Expériences En Laboratoire
2-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-(2,3-dimethylphenyl)acetamide has several advantages for lab experiments, including its high purity and stability, which make it easy to handle and store. Additionally, this compound has been extensively studied in various fields of medicine, making it a well-characterized compound. However, one limitation of this compound is its limited solubility in water, which can make it difficult to use in certain experimental conditions.
Orientations Futures
There are several future directions for 2-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-(2,3-dimethylphenyl)acetamide research. In cancer research, this compound could be further studied for its potential to inhibit cancer stem cells and overcome drug resistance. In neurology, this compound could be studied for its potential to treat other neurodegenerative diseases such as Huntington's disease. In cardiovascular disease, this compound could be further studied for its potential to reduce vascular inflammation and atherosclerosis.
In conclusion, this compound is a promising chemical compound that has potential therapeutic applications in various fields of medicine. Its multi-step synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions make it a valuable compound for scientific research.
Méthodes De Synthèse
2-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-(2,3-dimethylphenyl)acetamide can be synthesized through a multi-step process involving the reaction of 1-benzyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid with 2,3-dimethylphenylamine and acetic anhydride. The resulting product is then purified through recrystallization to obtain this compound in its pure form.
Applications De Recherche Scientifique
2-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-(2,3-dimethylphenyl)acetamide has been studied for its potential therapeutic applications in various fields of medicine, including cancer research, neurology, and cardiovascular disease. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurology, this compound has been studied for its potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In cardiovascular disease, this compound has been shown to have vasodilatory effects and reduce blood pressure.
Propriétés
IUPAC Name |
2-(1-benzyl-3,5-dimethylpyrazol-4-yl)-N-(2,3-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O/c1-15-9-8-12-21(16(15)2)23-22(26)13-20-17(3)24-25(18(20)4)14-19-10-6-5-7-11-19/h5-12H,13-14H2,1-4H3,(H,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPLAYVZGQCKLKO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CC2=C(N(N=C2C)CC3=CC=CC=C3)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(7R)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]-N-methylmethanamine;hydrochloride](/img/structure/B1144506.png)


![3-(2-chloroethyl)-9-oxo-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1144515.png)
